molecular formula C2H2 B1604952 Acetylene-d1 CAS No. 2210-34-6

Acetylene-d1

Cat. No. B1604952
CAS RN: 2210-34-6
M. Wt: 27.04 g/mol
InChI Key: HSFWRNGVRCDJHI-MICDWDOJSA-N
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Patent
US04268447

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=CC=1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH2:11][OH:12].C(O)(O)C#CC>>[CH:1]#[CH:2].[CH2:5]=[O:6].[CH2:8]([OH:13])[CH:9]=[CH:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C=CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04268447

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=CC=1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH2:11][OH:12].C(O)(O)C#CC>>[CH:1]#[CH:2].[CH2:5]=[O:6].[CH2:8]([OH:13])[CH:9]=[CH:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C=CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04268447

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=CC=1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH2:11][OH:12].C(O)(O)C#CC>>[CH:1]#[CH:2].[CH2:5]=[O:6].[CH2:8]([OH:13])[CH:9]=[CH:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C=CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04268447

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=CC=1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH2:11][OH:12].C(O)(O)C#CC>>[CH:1]#[CH:2].[CH2:5]=[O:6].[CH2:8]([OH:13])[CH:9]=[CH:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C=CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04268447

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=CC=1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH2:11][OH:12].C(O)(O)C#CC>>[CH:1]#[CH:2].[CH2:5]=[O:6].[CH2:8]([OH:13])[CH:9]=[CH:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C=CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.